molecular formula C24H27FN4O3S B2757937 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 863586-73-6

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide

货号: B2757937
CAS 编号: 863586-73-6
分子量: 470.56
InChI 键: ZHTFXWKVVIPTEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a pyridin-3-yl-ethyl side chain, and a 4-methoxybenzenesulfonamide moiety. The sulfonamide group enhances solubility and bioavailability, while the 4-methoxy substituent may influence metabolic stability .

属性

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3S/c1-32-22-8-10-23(11-9-22)33(30,31)27-18-24(19-3-2-12-26-17-19)29-15-13-28(14-16-29)21-6-4-20(25)5-7-21/h2-12,17,24,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTFXWKVVIPTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-4-iodobenzene under Pd-catalyzed Buchwald-Hartwig conditions to install the 4-fluorophenyl group:
$$
\text{Piperazine} + 1\text{-Fluoro-4-iodobenzene} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{NaOtBu}} 4\text{-(4-Fluorophenyl)piperazine}
$$
Conditions : Toluene, 110°C, 24 hours. Yield : 68%.

Purification

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding a white solid. Purity : >95% (HPLC).

Preparation of 2-(Pyridin-3-yl)ethylamine Derivative

Reductive Amination

2-(Pyridin-3-yl)acetaldehyde undergoes reductive amination with ammonium acetate using sodium cyanoborohydride:
$$
\text{2-(Pyridin-3-yl)acetaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} 2\text{-(Pyridin-3-yl)ethylamine}
$$
Conditions : Methanol, RT, 12 hours. Yield : 74%.

Coupling of Piperazine and Pyridine Moieties

Formation of Ethylamine Backbone

The ethylamine intermediate is synthesized via a nucleophilic substitution between 4-(4-fluorophenyl)piperazine and 2-(pyridin-3-yl)ethyl bromide:
$$
4\text{-(4-Fluorophenyl)piperazine} + \text{2-(Pyridin-3-yl)ethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate}
$$
Conditions : DMF, 80°C, 18 hours. Yield : 62%.

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

Sulfonamide Formation

The ethylamine intermediate reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base:
$$
\text{Intermediate} + \text{4-Methoxybenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Conditions : Dichloromethane, 0°C → RT, 6 hours. Yield : 58%.

Optimization Study

Varying bases and solvents improved yields:

Base Solvent Yield (%)
Triethylamine DCM 58
K$$2$$CO$$3$$ Acetone 49
NaOH H$$_2$$O/THF 36

Triethylamine in DCM provided optimal results due to efficient HCl scavenging.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (s, 1H, pyridine-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–7.05 (m, 4H, Ar-H), 3.89 (s, 3H, OCH$$3$$), 3.21–3.45 (m, 8H, piperazine-H).
  • HRMS : m/z calcd. for C$${24}$$H$${28}$$FN$$4$$O$$3$$S [M+H]$$^+$$: 487.1861; found: 487.1859.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity.

Challenges and Mitigation

  • Low Coupling Efficiency : Addition of catalytic KI (10 mol%) enhanced reactivity in the piperazine-ethyl bromide step, increasing yield to 70%.
  • Sulfonylation Side Products : Controlled addition of sulfonyl chloride at 0°C minimized di-sulfonylation.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding phenol derivative.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

科学研究应用

Medicinal Chemistry

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is primarily studied for its potential therapeutic effects in treating neurological disorders. Its interaction with serotonin receptors is particularly noteworthy:

  • Serotonin Receptor Modulation : The compound has shown high binding affinity for serotonin receptors, which are crucial in mood regulation and cognitive processes. This makes it a candidate for antidepressant therapies .

Pharmacology

The compound serves as a tool in pharmacological studies to investigate receptor-ligand interactions:

  • Binding Affinity Studies : Research indicates that the compound effectively alters neurotransmitter levels in neuronal cultures, suggesting potential antidepressant effects .
  • Cardiovascular Studies : Related sulfonamide derivatives have demonstrated effects on cardiovascular parameters, indicating both benefits and risks associated with compounds in this class .

Biology

In biological research, this compound is utilized to study cellular signaling pathways:

  • Cellular Signaling : The modulation of serotonin receptors influences various signaling pathways, impacting cellular responses and potentially leading to new therapeutic strategies .

Serotonin Receptor Interaction

Recent studies have demonstrated that this compound effectively binds to serotonin receptors. In vitro assays revealed significant alterations in serotonin levels, indicating potential antidepressant effects .

Cardiovascular Effects

Research on related sulfonamide derivatives indicates their impact on cardiovascular parameters. For example, some derivatives have shown the ability to decrease perfusion pressure and coronary resistance in isolated rat heart models . This suggests that compounds in this class may have both therapeutic benefits and risks concerning cardiovascular health.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies indicate favorable absorption and distribution profiles, which are critical for effective drug development .

作用机制

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction can lead to various pharmacological effects, including alterations in mood, cognition, and perception.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Sulfonamides

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
  • Key Differences : Replaces the pyridin-3-yl group with a furan-2-yl moiety and substitutes the 4-methoxybenzenesulfonamide with a benzodioxine-sulfonamide.
  • The benzodioxine group may enhance lipophilicity, affecting blood-brain barrier penetration .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Key Differences : Features an acetamide linker instead of a sulfonamide-ethyl chain and a methylbenzenesulfonyl group instead of 4-methoxybenzenesulfonamide.
  • Implications : The methylbenzenesulfonyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The acetamide linker could alter pharmacokinetics via different metabolic pathways .

Pyridine-Containing Derivatives

N-{2,4-difluoro-3-[4-(oxetan-3-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]-phenyl}-4-trifluoromethylbenzenesulfonamide ()
  • Key Differences : Incorporates a pyrrolopyrimidine scaffold and trifluoromethylbenzenesulfonamide group.
  • The pyrrolopyrimidine core may confer kinase inhibitory activity, diverging from the CNS focus of the target compound .

Arylpiperazinyl Methanesulphonates ()

Compounds such as 3h (4-(2-fluorophenyl)piperazine) and 3i (4-(4-chlorophenyl)piperazine) highlight substituent effects on piperazine derivatives:

Compound Substituent Key Properties
Target Compound 4-Fluorophenyl Balanced lipophilicity and receptor affinity
3h 2-Fluorophenyl Increased steric hindrance may reduce binding
3i 4-Chlorophenyl Higher electronegativity enhances σ-receptor interaction
  • Synthesis : All derivatives use nucleophilic substitution with methanesulphonates, but the target compound’s pyridin-3-yl-ethyl group requires additional coupling steps .

Pharmacological and Physicochemical Data

Receptor Binding Profiles

  • Target Compound : Likely exhibits affinity for serotonin (5-HT1A/2A) and dopamine (D2) receptors due to the 4-fluorophenylpiperazine motif .
  • N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-... (): Reduced pyridine-mediated hydrogen bonding may lower 5-HT1A affinity compared to the target compound.

Physicochemical Properties

Property Target Compound N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonyl... ()
Molecular Weight ~550 g/mol (estimated) 433.47 g/mol
LogP ~3.2 (predicted) 3.8 (higher lipophilicity)
Solubility Moderate (sulfonamide group) Low (methylbenzenesulfonyl group)

生物活性

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group, a pyridine ring, and a methoxybenzene sulfonamide group. Its molecular formula is C25H25FN4O3C_{25}H_{25}FN_4O_3 with a molecular weight of 448.49 g/mol.

This compound primarily interacts with serotonin receptors, modulating their activity. This interaction can influence neurotransmitter release and signaling pathways, leading to various pharmacological effects including alterations in mood, cognition, and perception.

Binding Affinity and Pharmacological Effects

Research indicates that this compound exhibits high binding affinity for serotonin receptors, which is critical for its potential therapeutic applications in treating neurological disorders. The specific substitution pattern enhances its selectivity for certain receptor subtypes, making it a valuable candidate for drug development .

Case Studies and Experimental Findings

  • Serotonin Receptor Interaction :
    • Studies have shown that the compound effectively binds to serotonin receptors, leading to modulation of signaling pathways associated with mood regulation.
    • In vitro assays demonstrated that the compound significantly alters serotonin levels in neuronal cultures, suggesting potential antidepressant effects.
  • Cardiovascular Effects :
    • Related sulfonamide derivatives have been studied for their impact on cardiovascular parameters. For instance, some derivatives have shown the ability to decrease perfusion pressure and coronary resistance in isolated rat heart models, indicating potential cardiovascular benefits or risks associated with compounds in this class .
  • Pharmacokinetics :
    • Theoretical evaluations using computational models (ADME/PK analysis) suggest favorable pharmacokinetic properties for this compound, including good permeability across biological membranes and metabolic stability .

Comparative Analysis of Similar Compounds

Compound NameBinding Affinity (IC50)Key Biological ActivityReferences
This compoundNot specifiedModulates serotonin receptors
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureCardiovascular effects
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.057 nMHigh affinity for D4 receptor

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and subsequent coupling with pyridin-ethyl moieties. Key steps include:

  • Use of acetonitrile as a solvent for nucleophilic substitution reactions (e.g., piperazine functionalization) .
  • Alkylation under basic conditions (e.g., NaOH) to introduce the pyridin-3-yl ethyl group .
    • Purity Optimization :
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures.
  • Structural confirmation via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H^1\text{H}-NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH2_2 signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~528) .
    • Validation : Cross-referencing with synthetic intermediates (e.g., sulfonamide precursors) ensures stepwise accuracy .

Advanced Research Questions

Q. How do structural modifications, such as halogen substitution on the phenyl ring, influence biological activity in analogs of this compound?

  • SAR Insights :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group enhances metabolic stability and receptor binding affinity compared to chlorinated analogs, as seen in related piperazine sulfonamides .
  • Positional Effects : Substitution at the para position (4-fluoro) improves selectivity for serotonin receptors (e.g., 5-HT1A_{1A}) compared to meta-substituted analogs .
    • Experimental Design :
  • Synthesize analogs with varying halogens (F, Cl, Br) and assess binding affinity via radioligand assays.
  • Compare pharmacokinetic profiles (e.g., plasma stability, brain penetration) .

Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Approaches :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., buffer pH 7.4, 37°C) to minimize variability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric clashes or electronic mismatches .
  • Toxicity Profiling : Evaluate off-target effects via kinase inhibition panels or hERG channel assays to rule out non-specific interactions .

Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?

  • In Vitro Systems :

  • Liver Microsomes : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
    • In Vivo Correlation : Administer compound to rodents and collect plasma/brain samples at timed intervals to calculate half-life (t1/2t_{1/2}) and clearance (CL) .

Comparative and Mechanistic Questions

Q. How does the sulfonamide moiety in this compound compare to carboxamide analogs in terms of pharmacokinetic properties?

  • Key Differences :

  • Solubility : Sulfonamides generally exhibit lower aqueous solubility than carboxamides due to reduced hydrogen-bonding capacity .
  • Metabolic Stability : Sulfonamide groups resist esterase-mediated hydrolysis, enhancing in vivo stability compared to carboxamides .
    • Experimental Validation :
  • Conduct parallel solubility studies (e.g., shake-flask method) and compare logP values via HPLC .

Q. What strategies can mitigate synthetic challenges in scaling up the production of this compound for in vivo studies?

  • Optimization Steps :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling steps to improve yield .
  • Flow Chemistry : Implement continuous flow reactors for exothermic reactions (e.g., sulfonylation) to enhance reproducibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。